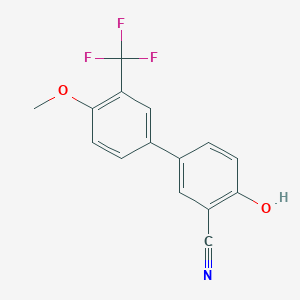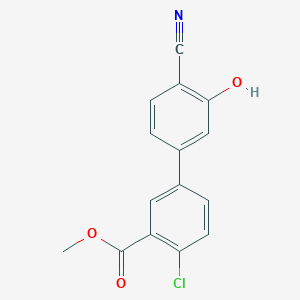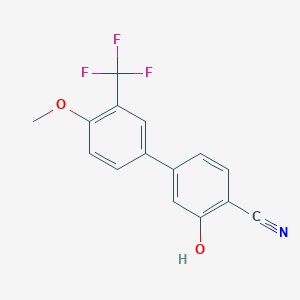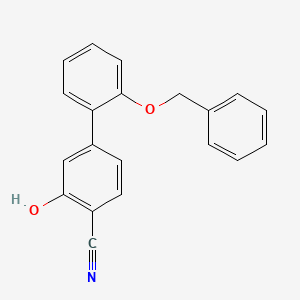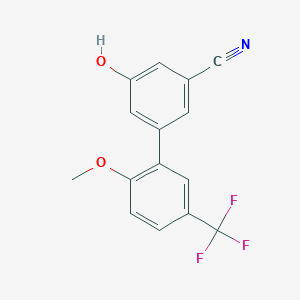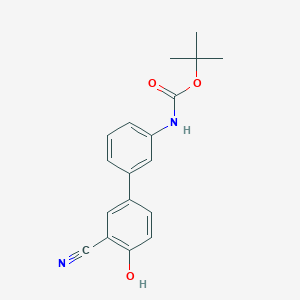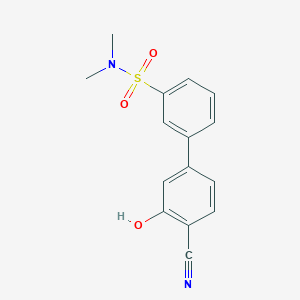
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C5DMPP) is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. 2C5DMPP is a white crystalline solid with a molecular weight of 473.5 g/mol and a melting point of 140-142°C. It is soluble in methanol, ethanol, and dimethyl sulfoxide, and has been used in a variety of scientific research applications, including organic synthesis and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug development. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of pharmaceuticals, and as a starting material for the synthesis of other compounds.
Wirkmechanismus
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes, particularly those involved in the metabolism of drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of other enzymes, such as monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% have not been extensively studied. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It has also been shown to inhibit the activity of monoamine oxidase and acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages and limitations for laboratory experiments. One of the main advantages of using 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is its high purity, which makes it suitable for use in sensitive experiments. It is also relatively stable, and can be stored for extended periods of time. However, it is relatively insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%. One potential direction is the development of new synthesis methods for the compound, which could reduce the cost of production and increase the purity of the product. Another potential direction is the exploration of its potential applications in drug development, such as its use as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be conducted on its biochemical and physiological effects, including its potential as an inhibitor of other enzymes. Finally, further research could be conducted on its potential applications in organic synthesis and biochemistry.
Synthesemethoden
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized from a variety of starting materials, such as 3-N,N-dimethylsulfamoylphenylacetic acid and cyanoacetic acid. The reaction is typically carried out in a solvent such as ethanol or methanol at a temperature of around 100°C. The resulting product is a white crystalline solid with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(4-cyano-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-17(2)21(19,20)14-5-3-4-11(8-14)12-6-7-13(10-16)15(18)9-12/h3-9,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJQOXQYYDLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


